molecular formula C12H11NO5 B2780179 3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid CAS No. 895763-72-1

3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid

Cat. No.: B2780179
CAS No.: 895763-72-1
M. Wt: 249.222
InChI Key: GDFJRRCRYWMLBN-SNAWJCMRSA-N
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Description

3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid is an organic compound that features both carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzoic acid, which undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Amidation: The amine group reacts with acryloyl chloride to form the acrylamide derivative.

    Hydrolysis: The final step involves hydrolysis to convert the ester group into a carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting biochemical pathways. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3-(3-carboxyacrylamido)benzoic acid: Lacks the methyl group at the 4-position.

    4-methylbenzoic acid: Lacks the acrylamide and carboxyacrylamido groups.

Uniqueness

3-[(2E)-3-carboxyprop-2-enamido]-4-methylbenzoic acid is unique due to the presence of both carboxylic acid and amide functional groups, as well as the specific positioning of these groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[[(E)-3-carboxyprop-2-enoyl]amino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-7-2-3-8(12(17)18)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)(H,17,18)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFJRRCRYWMLBN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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